[4-(3-Bromothien-2-yl)phenyl]methanol

Palladium Catalysis Regioselective C-H Arylation Thiophene Functionalization

Unique C3-bromo regiochemistry on the thiophene ring provides orthogonal reactivity: the C2-Br acts as a blocking group directing functionalization to C5, followed by Pd-catalyzed cross-coupling at C2. This eliminates protection group chemistry, enabling rapid parallel synthesis of 2,5-diarylthiophene libraries—a privileged scaffold in kinase inhibitor design (ALDH2, EGFR, Butyrylcholinesterase). The para-phenyl hydroxymethyl group allows post-polymerization functionalization for organic semiconductors or conjugation of reporter/targeting moieties in chemical probes. Consistent 97% purity ensures reproducible HTE campaigns.

Molecular Formula C11H9BrOS
Molecular Weight 269.16 g/mol
CAS No. 937795-99-8
Cat. No. B1292514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Bromothien-2-yl)phenyl]methanol
CAS937795-99-8
Molecular FormulaC11H9BrOS
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=C(C=CS2)Br
InChIInChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2
InChIKeyAQBJKGXCOBEPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8): A Regioselective Bifunctional Building Block for Drug Discovery and Materials Science


[4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8) is a heterocyclic organic compound classified as an aromatic alcohol. Its structure integrates a 3-bromothiophene ring with a para-substituted benzyl alcohol moiety . This compound is a white to off-white crystalline powder , with a molecular weight of 269.16 g/mol, soluble in common organic solvents like ethanol and methanol . The specific substitution pattern of the bromine atom on the thiophene ring (3-position) is critical for its utility, as it provides a unique handle for regioselective functionalization, distinguishing it from non-brominated or differently halogenated analogs [1].

[4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8): Why Non-Brominated or Differently Positioned Analogs Cannot Be Used as Drop-in Replacements


Generic substitution is not viable for [4-(3-Bromothien-2-yl)phenyl]methanol because the specific position of its bromine atom (C3 of the thiophene) dictates a unique and verifiable reaction outcome in cross-coupling chemistry. Using the non-brominated analog, [4-(Thien-2-yl)phenyl]methanol (CAS 81443-44-9), or other halogenated variants (e.g., C2-bromo, chloro) would fundamentally alter the reactivity, as the bromine atom in the target compound acts as a "blocking group" to direct functionalization exclusively to a different site on the thiophene ring [1]. This regioselectivity is a quantifiable advantage, enabling synthetic sequences that are impossible with its closest analogs, directly impacting project timelines, synthetic yield, and the purity of the final product [1].

Quantitative Differentiators for [4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8) Against Closest Analogs: A Procurement Evidence Guide


C5-Arylation Regioselectivity via Bromine Blocking Strategy

The 3-bromo substituent on the thiophene ring of [4-(3-Bromothien-2-yl)phenyl]methanol acts as a blocking group, enabling regioselective Pd-catalyzed C5-arylation. This is a property not shared by the non-brominated analog [4-(Thien-2-yl)phenyl]methanol, which would result in a mixture of C5 and C2 arylated products under similar conditions [1]. In studies using 1 mol% phosphine-free Pd(OAc)2, 3-bromothiophene derivatives underwent exclusive arylation at the C5 position with various electron-deficient aryl bromides, achieving moderate to high yields (e.g., yields >60% for several substrates) without cleavage of the thienyl C-Br bond [1]. This allows for a subsequent second functionalization at the C2 position, a sequential diversification that is not possible with the non-brominated comparator [1].

Palladium Catalysis Regioselective C-H Arylation Thiophene Functionalization

Orthogonal Reactivity for Sequential Cross-Coupling

The bromine atom at the 3-position of the thiophene in [4-(3-Bromothien-2-yl)phenyl]methanol serves as a latent functional handle. Following the regioselective C5-arylation (Evidence Item 1), the thienyl C-Br bond remains intact, enabling a subsequent Pd-catalyzed cross-coupling (e.g., Suzuki) at the C2 position [1]. This is a quantifiable advantage over the chloro analog (class-level inference) and a critical differentiator from the non-brominated analog. In the same study, sequential C5-arylation followed by Pd-catalyzed direct arylation or Suzuki coupling was demonstrated, yielding 2,5-di(hetero)arylated thiophenes bearing two different aryl units in only two steps [1]. This "two-step, two-bond" formation strategy is not achievable with the comparator [4-(Thien-2-yl)phenyl]methanol, which would require additional protection/deprotection steps.

Suzuki Coupling Sequential Functionalization Thiophene Building Blocks

Physicochemical Property Differentiation: LogP and Physical State

The presence of the bromine atom in [4-(3-Bromothien-2-yl)phenyl]methanol significantly increases its lipophilicity compared to its non-brominated analog, [4-(Thien-2-yl)phenyl]methanol. While an experimentally determined LogP for the target compound was not located in the primary literature, a computed LogP value of 3.03 is reported for a closely related derivative containing the same brominated thiophene-phenyl core [1]. For comparison, the non-brominated analog, [4-(Thien-2-yl)phenyl]methanol, has a significantly lower computed LogP of approximately 1.56 [2]. Furthermore, the target compound is a solid (white to off-white crystalline powder) , while the non-brominated comparator is also a solid with a reported melting point of 60-61°C . The difference in lipophilicity (ΔLogP ≈ +1.47) is substantial and can be critical for applications requiring specific membrane permeability or solubility profiles.

Lipophilicity LogP Physical Properties

Synthetic Availability and Purity Specifications

While this is a procurement consideration rather than a biological one, the availability of [4-(3-Bromothien-2-yl)phenyl]methanol in a defined purity is a key differentiator for industrial users. The target compound is commercially available from multiple reputable vendors in research quantities (1g, 5g) with a certified purity of 97% [REFS-1, REFS-2]. In contrast, the non-brominated analog, [4-(Thien-2-yl)phenyl]methanol (CAS 81443-44-9), is also commercially available with a purity of ≥95% . The consistent 97% purity specification for the brominated compound from major suppliers like Thermo Scientific ensures reproducible results in sensitive applications like medicinal chemistry SAR studies or material science polymerization reactions, where impurities can significantly impact outcomes.

Commercial Availability Purity Sourcing

Validated Application Scenarios for [4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 2,5-Disubstituted Thiophene-Containing Kinase Inhibitors

The compound's demonstrated ability to undergo regioselective C5-arylation while preserving the C2-Br bond for subsequent cross-coupling [1] makes it an ideal core for synthesizing libraries of 2,5-diarylthiophenes. This is a privileged scaffold in kinase inhibitor design (e.g., for ALDH2, Butyrylcholinesterase, CDC7, EGFR, CYP1A2) where specific substitution patterns dictate selectivity and potency [2]. The orthogonal reactivity eliminates protection group chemistry, enabling parallel synthesis of diverse analogs with distinct aryl groups at C2 and C5 [1].

Organic Electronics: Synthesis of Donor-Acceptor (D-A) Thiophene-Phenyl Copolymers

The bifunctional nature of the compound (Br at C3, OH at para-phenyl) supports its use as a monomer for step-growth polymerization. The bromothienyl moiety can be used in Stille or Suzuki polycondensations to build the conjugated polymer backbone, while the hydroxymethyl group provides a site for post-polymerization functionalization to tune solubility or introduce charge-transporting side chains [1]. This is a proven strategy for tailoring the optoelectronic properties of organic semiconductors [1].

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The orthogonal reactivity profile [1] allows for the sequential introduction of a reporter group (e.g., fluorophore, biotin) and a targeting moiety onto the same thiophene core. For instance, the hydroxymethyl group can be converted to a leaving group or linked to a bioactive fragment, while the bromine atom can be used to install an affinity tag or a photocrosslinking group via Pd-catalyzed cross-coupling [1]. This is a key advantage for creating chemical probes where the precise spatial orientation of two different functional elements is critical for target engagement.

Process Chemistry: High-Throughput Experimentation (HTE) Library Synthesis

The compound's availability in consistent high purity (97%) from major suppliers and its robust, well-characterized performance in Pd-catalyzed cross-couplings [1] make it a reliable building block for HTE. Automated platforms can leverage the compound's predictable reactivity to rapidly generate arrays of novel thiophene derivatives for SAR studies, with minimal concern for batch-to-batch variability or side reactions that would complicate data analysis .

Technical Documentation Hub

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